molecular formula C10H20N2O2 B1390148 Tert-butyl N-(3-aminocyclopentyl)carbamate CAS No. 1197398-99-4

Tert-butyl N-(3-aminocyclopentyl)carbamate

Cat. No.: B1390148
CAS No.: 1197398-99-4
M. Wt: 200.28 g/mol
InChI Key: PGBVMVTUWHCOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(3-aminocyclopentyl)carbamate is a chemical compound used in the synthesis of various other compounds. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Synthesis Analysis

The synthesis of this compound involves a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .


Molecular Structure Analysis

The molecular formula of this compound is C10H20N2O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations. Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 200.28 . It is a solid substance .

Mechanism of Action

Target of Action

Tert-butyl N-(3-aminocyclopentyl)carbamate is a carboxylic acid ester derivative

Pharmacokinetics

Its storage temperature is recommended to be 2-8°c , suggesting that it may have stability issues at higher temperatures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at 2-8°C , indicating that temperature is a crucial factor for its stability.

Safety and Hazards

It is harmful in contact with skin and causes serious eye irritation . It is advised to avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and dust respirator .

Properties

IUPAC Name

tert-butyl N-(3-aminocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBVMVTUWHCOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-(3-aminocyclopentyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-(3-aminocyclopentyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl N-(3-aminocyclopentyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl N-(3-aminocyclopentyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl N-(3-aminocyclopentyl)carbamate
Reactant of Route 6
Tert-butyl N-(3-aminocyclopentyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.